REACTION_CXSMILES
|
BrC1N=CN=C2C=1NC=N2.NC[C:13]1[N:14]=[C:15]2[CH:30]=[CH:29][CH:28]=[C:27](C)[N:16]2[C:17](=[O:26])[C:18]=1C1C=CC=C(F)C=1.CCN(C(C)C)C(C)C>C(O)CCC>[N:14]1[CH:13]=[CH:18][C:17](=[O:26])[N:16]2[CH:27]=[CH:28][CH:29]=[CH:30][C:15]=12
|
Name
|
|
Quantity
|
0.0204 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2NC=NC2=NC=N1
|
Name
|
2-(aminomethyl)-3-(3-fluorophenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
|
Quantity
|
0.0242 g
|
Type
|
reactant
|
Smiles
|
NCC=1N=C2N(C(C1C1=CC(=CC=C1)F)=O)C(=CC=C2)C
|
Name
|
|
Quantity
|
0.04464 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by revered-phase semi-prep HPLC
|
Type
|
CUSTOM
|
Details
|
over 40 min
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
was added satd NaHCO3
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2N(C(C=C1)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |